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Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKTZ2, serine/threonine-
protein kinases that are central nodes in the PISK/AKT/mTOR signaling pathway.[1][2][3][4]
Dysregulation of this pathway is a frequent event in various human cancers, making AKT an
attractive target for cancer therapy.[4][5][6] BAY1125976 binds to an allosteric pocket formed
by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its activation.
[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust
and sensitive method for quantifying kinase activity and inhibitor potency in a high-throughput
format.[7][8][9] This document provides detailed application notes and protocols for the use of
BAY1125976 in a TR-FRET kinase assay to determine its inhibitory activity against AKT
kinases.

Mechanism of Action of BAY1125976

BAY1125976 is an allosteric inhibitor that selectively targets the inactive conformation of AKT1
and AKT2.[4] This mechanism of action is distinct from ATP-competitive inhibitors. By binding to
an allosteric site, BAY1125976 prevents the conformational changes required for AKT
activation, specifically inhibiting the phosphorylation of AKT at Threonine 308 by PDKL1.[4] This
leads to the downstream inhibition of the PI3BK/AKT/mTOR signaling cascade, resulting in
reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT
pathway.[3][5]
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Data Presentation: Inhibitory Activity of BAY1125976

The following table summarizes the reported in vitro inhibitory potency of BAY1125976 against
AKT isoforms.

IC50 (nM) at 10  IC50 (nM) at 2

Target Kinase Assay Type Reference
UM ATP mM ATP
In vitro kinase
AKT1 5.2 44 [1]12]
assay
In vitro kinase
AKT2 18 36 [1]12]
assay
In vitro kinase
AKT3 427 Not Reported [1][2]

assay
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Caption: PISBK/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.
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Experimental Protocols
Principle of the TR-FRET Kinase Assay

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a
homogeneous assay that measures the phosphorylation of a substrate by a kinase.[7][9] The
assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore,
typically on an antibody that recognizes the phosphorylated substrate, and a fluorescent tracer
(e.g., fluorescein or Alexa Fluor) as the acceptor fluorophore, conjugated to the kinase
substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds to
the acceptor-labeled phosphorylated substrate, bringing the two fluorophores into close
proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits
light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and this
TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[8] Kinase
inhibitors will decrease the rate of substrate phosphorylation, leading to a decrease in the TR-
FRET signal.

Experimental Workflow
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Caption: Experimental workflow for a TR-FRET kinase assay with BAY1125976.
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Materials and Reagents

o Kinase: Recombinant human AKT1 or AKT2

o Substrate: Fluorescein-labeled peptide substrate for AKT (e.g., a derivative of GSK3 or a
custom peptide)

o Antibody: Terbium-labeled anti-phospho-substrate antibody

e Inhibitor: BAY1125976

e ATP: Adenosine 5'-triphosphate

o Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35

» Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA and the terbium-labeled
antibody

e Plates: Low-volume 384-well black or white assay plates

o Plate Reader: A plate reader capable of time-resolved fluorescence measurements

Protocol for IC50 Determination of BAY1125976

This protocol is a general guideline and may require optimization for specific reagents and
instrumentation.

1. Reagent Preparation:

o BAY1125976 Dilution Series: Prepare a serial dilution of BAY1125976 in DMSO. A typical
starting concentration for the highest dose would be 100 uM. Then, perform a 1:3 or 1.5
serial dilution to generate a 10-12 point dose-response curve. Further dilute the DMSO stock
into the assay buffer to create a 4X working solution of the inhibitor.

e Kinase Solution (4X): Dilute the AKT1 or AKT2 enzyme to a 4X final concentration in the
assay buffer. The optimal kinase concentration should be determined experimentally by
performing a kinase titration to find the EC50 concentration (the concentration that gives
50% of the maximal signal).
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Substrate/ATP Solution (4X): Prepare a solution containing the fluorescein-labeled substrate
and ATP at 4X their final desired concentrations in the assay buffer. The ATP concentration
should be close to the Km for the specific kinase, if known, or can be set at a standard
concentration (e.g., 10 uM).

Stop/Detection Solution (2X): Prepare a solution of the terbium-labeled anti-phospho-
substrate antibody and EDTA in TR-FRET dilution buffer at 2X the final concentration. A
typical final concentration for the antibody is 2 nM and for EDTA is 10 mM.

. Assay Procedure:

Dispense Inhibitor: Add 5 pL of the 4X BAY1125976 dilution series to the wells of a 384-well
plate. Include wells with assay buffer and DMSO for positive (no inhibitor) and negative (no
enzyme) controls.

Dispense Kinase: Add 5 pL of the 4X kinase solution to all wells except the negative controls.

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to
allow the inhibitor to bind to the kinase.

Initiate Kinase Reaction: Add 10 pL of the 4X substrate/ATP solution to all wells to initiate the
reaction. The final reaction volume is 20 pL.

Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The
incubation time may need to be optimized to ensure the reaction is in the linear range.

Stop Reaction and Add Detection Reagents: Add 20 uL of the 2X Stop/Detection solution to
all wells. This will stop the kinase reaction and initiate the detection process.

Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from
light, to allow for the antibody to bind to the phosphorylated substrate.

Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium
donor at ~340 nm and measure the emission at ~490 nm (for terbium) and ~520 nm (for
fluorescein).

. Data Analysis:
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e Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) *
1000.

» Normalize the data using the positive (100% activity) and negative (0% activity) controls.

» Plot the normalized percent inhibition against the logarithm of the BAY1125976
concentration.

» Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the
concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Conclusion

The TR-FRET kinase assay is a powerful tool for characterizing the potency of kinase inhibitors
like BAY1125976. The detailed protocol and application notes provided here offer a
comprehensive guide for researchers to establish a robust and reliable assay for determining
the inhibitory activity of BAY1125976 against AKT1 and AKT2. This information is valuable for
further preclinical and clinical development of this promising anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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